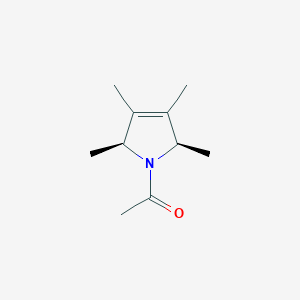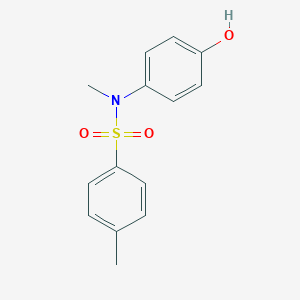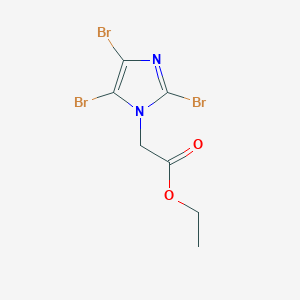![molecular formula C26H30N2O8 B040699 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate CAS No. 119623-87-9](/img/structure/B40699.png)
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate in lab experiments is that it has been shown to have anticancer and anti-inflammatory properties, which makes it a promising compound for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to design experiments to study its effects more effectively.
In conclusion, this compound is a promising compound for scientific research. Its potential applications in medicinal chemistry and biochemistry make it a compound of interest for further study. While its mechanism of action is not fully understood, research in this area could lead to a better understanding of its effects and potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate involves several steps. The starting material for the synthesis is 7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxylic acid, which is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxamido)acetate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Applications De Recherche Scientifique
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anticancer properties, and has been studied for its potential as a chemotherapeutic agent. It has also been studied for its potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
119623-87-9 |
|---|---|
Formule moléculaire |
C26H30N2O8 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate |
InChI |
InChI=1S/C26H30N2O8/c1-5-9-13-15(11-17(29)35-7-3)25(33)27-21-19(13)23(31)20-14(10-6-2)16(12-18(30)36-8-4)26(34)28-22(20)24(21)32/h5-12H2,1-4H3,(H,27,33)(H,28,34) |
Clé InChI |
NDECHIKQRIJFPD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
SMILES canonique |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
Synonymes |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetic acid diethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)

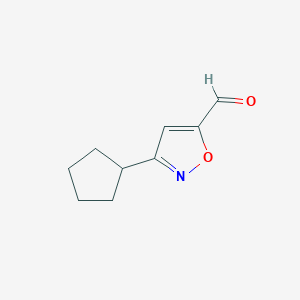


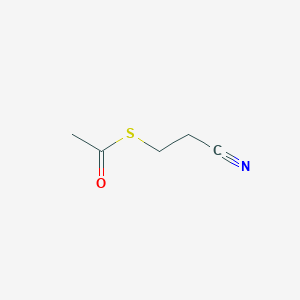


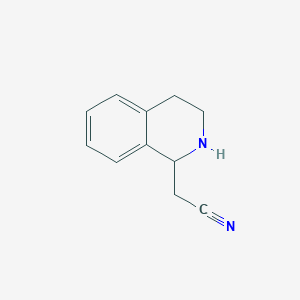

![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
